molecular formula C14H8N4O B11102496 2-(5-Amino-4-cyano-2-phenyl-furan-3-ylidene)-malononitrile

2-(5-Amino-4-cyano-2-phenyl-furan-3-ylidene)-malononitrile

Cat. No.: B11102496
M. Wt: 248.24 g/mol
InChI Key: CLWBUPPCKHVLRI-UHFFFAOYSA-N
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Description

5-AMINO-4-CYANO-2-PHENYL-3(2H)-FURANYLIDENMETHYL CYANIDE is a complex organic compound that features a furan ring substituted with amino, cyano, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-4-CYANO-2-PHENYL-3(2H)-FURANYLIDENMETHYL CYANIDE typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenyl acetonitrile, the compound could be synthesized through a series of reactions involving nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-4-CYANO-2-PHENYL-3(2H)-FURANYLIDENMETHYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to convert cyano groups to amines or other functional groups.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Typical reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions would vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro or carboxyl derivatives, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, 5-AMINO-4-CYANO-2-PHENYL-3(2H)-FURANYLIDENMETHYL CYANIDE could be used as a building block for synthesizing more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be explored for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-AMINO-4-CYANO-2-PHENYL-3(2H)-FURANYLIDENMETHYL CYANIDE exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other substituted furans or nitriles, such as:

  • 5-Amino-4-cyano-2-phenylfuran
  • 4-Cyano-2-phenyl-3(2H)-furanone
  • 5-Amino-2-phenyl-3(2H)-furanone

Uniqueness

What sets 5-AMINO-4-CYANO-2-PHENYL-3(2H)-FURANYLIDENMETHYL CYANIDE apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H8N4O

Molecular Weight

248.24 g/mol

IUPAC Name

2-(5-amino-4-cyano-2-phenylfuran-3-ylidene)propanedinitrile

InChI

InChI=1S/C14H8N4O/c15-6-10(7-16)12-11(8-17)14(18)19-13(12)9-4-2-1-3-5-9/h1-5,13H,18H2

InChI Key

CLWBUPPCKHVLRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C#N)C#N)C(=C(O2)N)C#N

Origin of Product

United States

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